molecular formula C22H12BrF2N3 B2613423 3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-48-6

3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2613423
CAS No.: 901230-48-6
M. Wt: 436.26
InChI Key: RVURJMQOTOJNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C22H12BrF2N3 and its molecular weight is 436.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Bacterial β-Glucuronidase

A study on the effects of pyrazolo[4,3-c]quinolines, which include compounds structurally related to 3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, demonstrated their potential as bacterial β-glucuronidase inhibitors. These inhibitors can reduce drug toxicity by preventing the reactivation of glucuronide-conjugated drugs in the intestine. This research highlights the pH-dependent manner in which these compounds operate, potentially offering a new class of bacterial β-glucuronidase-specific inhibitors to reduce chemotherapy-induced intestinal toxicity while preserving antitumor efficacy (Cheng et al., 2017).

Synthesis and Biological Activity Assessment

Another study focused on the synthesis and evaluation of biological activities of new pyrazole derivatives, closely related to the chemical structure . These derivatives demonstrated analgesic, anti-inflammatory, and vasorelaxant effects, indicating their potential for therapeutic applications. The research emphasized the importance of molecular modification and synthesis in discovering drugs with favorable pharmacological profiles, highlighting the versatility of pyrazolo[4,3-c]quinoline derivatives in drug development (Oliveira et al., 2017).

Immunostimulatory Effects

The immunostimulatory effects of pyrazolo[4,3-f]quinoline derivatives were explored in a study that identified novel analogs with potent in vivo effects in mouse protection models. This research underscores the potential of these compounds in enhancing immune responses, which could be beneficial in various therapeutic contexts, including the treatment of infections and possibly in cancer immunotherapy (Moyer et al., 1992).

Antipsoriatic Potential

Investigations into FLT3 inhibitors for psoriasis treatment identified a compound with significant antipsoriatic effects in animal models. This study demonstrates the potential of pyrazolo[4,3-c]quinoline derivatives in treating chronic autoimmune diseases like psoriasis, offering insights into the mechanisms of action and therapeutic efficacy of these compounds (Li et al., 2016).

Properties

IUPAC Name

3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrF2N3/c23-14-3-1-2-13(10-14)21-19-12-26-20-9-6-16(25)11-18(20)22(19)28(27-21)17-7-4-15(24)5-8-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVURJMQOTOJNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.